molecular formula C16H14N2O2 B13137889 9,10-Anthracenedione, 1,2-bis(methylamino)- CAS No. 59222-14-9

9,10-Anthracenedione, 1,2-bis(methylamino)-

Cat. No.: B13137889
CAS No.: 59222-14-9
M. Wt: 266.29 g/mol
InChI Key: NRWJVAOAOUKRCS-UHFFFAOYSA-N
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Description

1,2-BIS(METHYLAMINO)ANTHRACENE-9,10-DIONE is a derivative of anthracenedione, a class of compounds known for their diverse applications in various fields such as dyes, pharmaceuticals, and analytical chemistry. This compound is characterized by the presence of two methylamino groups attached to the anthracene-9,10-dione structure, which imparts unique chemical and physical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-BIS(METHYLAMINO)ANTHRACENE-9,10-DIONE typically involves the reaction of anthracene-9,10-dione with methylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield . The reaction can be represented as follows:

[ \text{Anthracene-9,10-dione} + 2 \text{CH}_3\text{NH}_2 \rightarrow \text{1,2-BIS(METHYLAMINO)ANTHRACENE-9,10-DIONE} ]

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

1,2-BIS(METHYLAMINO)ANTHRACENE-9,10-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in dye and pharmaceutical industries .

Mechanism of Action

The mechanism of action of 1,2-BIS(METHYLAMINO)ANTHRACENE-9,10-DIONE involves its interaction with cellular proteins and enzymes. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in its anticancer applications, where it targets rapidly dividing cancer cells . The compound also exhibits redox activity, which can generate reactive oxygen species (ROS) and induce oxidative stress in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-BIS(METHYLAMINO)ANTHRACENE-9,10-DIONE is unique due to its dual methylamino substitution, which enhances its solubility and reactivity compared to other anthracenedione derivatives. This makes it a valuable compound for developing new therapeutic agents and industrial applications .

Properties

CAS No.

59222-14-9

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

1,2-bis(methylamino)anthracene-9,10-dione

InChI

InChI=1S/C16H14N2O2/c1-17-12-8-7-11-13(14(12)18-2)16(20)10-6-4-3-5-9(10)15(11)19/h3-8,17-18H,1-2H3

InChI Key

NRWJVAOAOUKRCS-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)NC

Origin of Product

United States

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